Pyrrolidine, 2,5-bis(trimethylsilyl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
trimethyl-(5-trimethylsilylpyrrolidin-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h9-11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDCYCAIEVQRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1CCC(N1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453475 | |
| Record name | Pyrrolidine, 2,5-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178618-16-1 | |
| Record name | Pyrrolidine, 2,5-bis(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Silylated Pyrrolidine Scaffolds in Advanced Organic Synthesis
Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are organic cyclic compounds containing at least one nitrogen atom in the ring and are fundamental building blocks in chemistry. Their structural diversity and ability to engage in various chemical interactions, such as hydrogen bonding, make them central to numerous scientific fields. mdpi.comnih.gov These compounds are ubiquitous in natural products, including alkaloids, vitamins, and nucleic acids, and form the core of a significant portion of pharmaceuticals, agrochemicals, and functional materials. nih.govfrontiersin.org Approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle, highlighting their structural importance in drug design. mdpi.com Their applications extend to roles as ligands in transition-metal catalysis, organocatalysts, corrosion inhibitors, and polymers. frontiersin.orgelsevierpure.com
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is one of the most prevalent core structures in biologically active molecules and medicinal chemistry. nih.govfrontiersin.org Its significance is underscored by its presence in 37 FDA-approved drugs, making it one of the most common five-membered non-aromatic nitrogen heterocycles in pharmaceuticals. nih.gov The non-planar, puckered structure of the pyrrolidine ring provides a three-dimensional scaffold that is advantageous for exploring pharmacophore space and achieving specific molecular geometries. nih.govresearchgate.net This feature, along with the potential for up to four stereogenic centers, makes it a versatile building block for creating complex and stereochemically diverse molecules. nih.gov The amino acid L-proline, which contains a pyrrolidine ring, is frequently used as a chiral building block and a catalyst in stereoselective synthesis. nih.gov
Table 1: Selected Examples of Pyrrolidine-Containing Drugs and Their Applications
| Drug Name | Therapeutic Area |
| Avanafil | Erectile Dysfunction |
| Grazoprevir | Hepatitis C |
| Voxilaprevir | Hepatitis C |
| Glecaprevir | Hepatitis C |
| Larotrectinib | Cancer (TRK Fusion) |
This table provides examples of pharmaceuticals built upon the pyrrolidine scaffold, illustrating its importance in drug discovery. mdpi.comnih.gov
Silyl (B83357) groups are versatile functional groups in organic synthesis, most commonly known for their use as protecting groups for alcohols due to their stability and ease of installation and removal. beilstein-journals.orgnih.gov However, their utility extends far beyond protection. The steric and electronic properties of silyl groups can be harnessed to influence the reactivity and selectivity of chemical reactions. nih.govresearchgate.net The significant steric bulk of groups like trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS) can direct the stereochemical course of a reaction by blocking a specific face of a molecule from reagent attack. beilstein-journals.orggelest.com Electronically, the silicon atom is electropositive and can stabilize adjacent carbanions (α-effect) or distant carbocations (β-effect), thereby controlling regioselectivity in reactions such as electrophilic substitution and elimination. These directing effects are crucial for achieving high levels of control in complex synthetic sequences. researchgate.net
Table 2: Key Functions of Silyl Groups in Organic Synthesis
| Function | Description | Example Group(s) |
| Protecting Group | Masks reactive functional groups, such as alcohols, to prevent unwanted side reactions. | TMS, TES, TBS, TBDPS, TIPS |
| Steric Director | The bulky nature of the group blocks reagent access to one side of a molecule, forcing reaction on the opposite face. | TIPS, TBDPS |
| Electronic Stabilization | Stabilizes reactive intermediates like carbocations or carbanions at adjacent or distant positions. | TMS |
| Leaving Group | Facilitates certain transformations where the silyl group is eliminated, such as in the Peterson olefination. | TMS |
This table summarizes the diverse roles that silyl groups play in modern organic synthesis. beilstein-journals.orggelest.com
Strategic Importance of 2,5-Disubstitution in Pyrrolidine Derivatives
Among the various substitution patterns on the pyrrolidine ring, the 2,5-disubstituted arrangement holds particular strategic importance. nih.gov When the substituents at the C2 and C5 positions are identical and have the same stereochemistry (cis or trans), the resulting molecule possesses C₂ symmetry. nih.govacs.org C₂-symmetrical scaffolds are highly valued in asymmetric catalysis, where they serve as chiral ligands for transition metals or as organocatalysts themselves. nih.gov This symmetry simplifies the analysis of catalytic cycles and often leads to high levels of enantioselectivity in chemical transformations. Furthermore, the 2,5-disubstitution pattern is frequently found in natural products, particularly alkaloids isolated from the venoms of amphibians and ants. nih.gov This prevalence in both catalysis and nature drives the development of stereoselective synthetic methods to access these valuable architectures. acs.org
Rationale for Investigating Pyrrolidine, 2,5-bis(trimethylsilyl)- Architectures
The investigation of "Pyrrolidine, 2,5-bis(trimethylsilyl)-" is driven by the potential to combine the advantageous features of the pyrrolidine core, the strategic 2,5-disubstitution pattern, and the unique reactivity conferred by carbon-silicon bonds. This specific architecture is designed not as a final target but as a highly versatile synthetic intermediate. The two trimethylsilyl groups are strategically placed to activate the C2 and C5 positions, enabling the generation of key reactive species with precise stereochemical control.
The carbon-trimethylsilyl (C-SiMe₃) bonds at the 2 and 5 positions of the pyrrolidine ring are key to its function as a synthetic precursor. These bonds can be selectively cleaved under specific conditions to generate highly reactive intermediates. For instance, treatment with a fluoride source or a strong base can lead to the formation of a carbanion at the silylated carbon. A 2,5-dianion precursor of this type would be a powerful nucleophile for reacting with a variety of electrophiles, allowing for the subsequent introduction of two new substituents at these positions.
Alternatively, the "Pyrrolidine, 2,5-bis(trimethylsilyl)-" scaffold is an ideal precursor for generating a non-stabilized azomethine ylide. Azomethine ylides are valuable 1,3-dipoles used extensively in [3+2] cycloaddition reactions to construct complex nitrogen-containing five-membered rings. nih.gov By functionalizing the nitrogen atom and inducing the elimination of both trimethylsilyl groups, a C₂-symmetric azomethine ylide can be formed, which can then react with various dipolarophiles. The silyl groups serve as masked carbanions that facilitate the formation of this key reactive intermediate.
The stereochemical outcome of reactions involving the pyrrolidine ring is of paramount importance, and the 2,5-bis(trimethylsilyl) substitution pattern offers a powerful method for control. The two bulky trimethylsilyl groups can be installed in either a cis or trans relationship. This initial stereochemistry sets the stage for subsequent transformations.
During reactions where the silyl groups are replaced by other functionalities, the steric bulk of these groups can direct the approach of incoming electrophiles. For example, in a stepwise functionalization, the first silyl group could be replaced, and the remaining silyl group would then direct the stereochemistry of a second reaction at the other position. In the generation of an azomethine ylide, the stereochemistry of the starting disilylated pyrrolidine (cis or trans) dictates the geometry of the resulting ylide. This, in turn, controls the stereochemical outcome of the subsequent cycloaddition reaction, allowing for the synthesis of specific diastereomers of the final product. This built-in control makes "Pyrrolidine, 2,5-bis(trimethylsilyl)-" a sophisticated tool for stereoselective synthesis. beilstein-journals.org
Synthetic Methodologies for Pyrrolidine, 2,5 Bis Trimethylsilyl and Its Derivatives
Direct Silylation Approaches to Pyrrolidine (B122466) Scaffolds
The direct introduction of two trimethylsilyl (B98337) groups at the C-2 and C-5 positions of a pre-formed pyrrolidine ring is a challenging synthetic problem. The inert nature of C-H bonds typically requires activation, often through a directing group on the nitrogen atom. While no specific literature details the direct bis-silylation of pyrrolidine to yield the titular compound, analogous methods for C-H difunctionalization provide a blueprint for how such a transformation could be approached.
Silylation of Pyrrolidine Precursors with Trimethylsilylating Reagents
The direct functionalization of pyrrolidine at the 2,5-positions can be envisioned by analogy to other successful C-H activation strategies. A highly efficient and modular method for the sequential bis-arylation of N-Boc-pyrrolidine has been developed, which allows for the rapid synthesis of a range of 2,5-diarylpyrrolidines. acs.org This strategy relies on the N-Boc group to facilitate the deprotonation at the adjacent C-2 and C-5 positions, which can then be functionalized. A hypothetical parallel for silylation would involve the sequential deprotonation of N-protected pyrrolidine followed by quenching with a suitable electrophilic trimethylsilylating reagent, such as trimethylsilyl chloride (TMSCl). acs.org
Another potential strategy is rhodium-catalyzed C-H insertion. acs.org Dirhodium catalysts have been successfully used for the C-H functionalization of N-Boc-pyrrolidine with donor-acceptor diazo precursors, leading to C₂-symmetrical 2,5-disubstituted pyrrolidines with high control over stereochemistry. acs.org Adapting this method would require the development of a suitable silyl-carbene precursor.
Controlled Introduction of Bis(trimethylsilyl) Functionality
Control in direct silylation would be paramount to achieving the desired 2,5-disubstituted product. The sequential bis-arylation strategy developed for N-Boc-pyrrolidine demonstrates that a stepwise approach is effective. acs.org This method allows for the creation of both symmetrical and unsymmetrical 2,5-diarylpyrrolidines with high selectivity. acs.org Applying this logic, the controlled introduction of two trimethylsilyl groups could be achieved by first performing a mono-silylation at the C-2 position, followed by a second, distinct silylation event at the C-5 position. The N-Boc protecting group is crucial in this context, as it directs the initial deprotonation and functionalization. acs.org This stepwise process would offer superior control over the formation of the desired cis or trans 2,5-bis(trimethylsilyl) isomers compared to a one-pot difunctionalization.
Cycloaddition Strategies for 2,5-bis(trimethylsilyl)pyrrolidine Ring Formation
Cycloaddition reactions represent the most documented and effective methods for constructing pyrrolidine rings that are pre-functionalized with silyl (B83357) groups. These strategies build the heterocyclic core and install the desired substituents in a single, often highly stereoselective, process.
Thermal Intramolecular Cyclization of N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes
A novel approach to constructing the silylated pyrrolidine framework involves the thermal intramolecular cyclization of N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes. acs.orgmdpi.com This reaction proceeds at high temperatures (200-240 °C) and involves an unusual C→N shift of a trimethylsilyl group to produce 5-trimethylsilyl-2-pyrrolines in good to excellent yields. acs.org The starting 1-aza-1,3-dienes are readily available from the condensation of α,β-unsaturated carbonyl compounds with C,C-bis(trimethylsilyl)methylamine. acs.org
A key feature of this thermal cyclization is its high stereoselectivity, exclusively affording the trans-N-trimethylsilyl enamines. acs.org These products can be subsequently N-desilylated under mild conditions to yield the corresponding 5-trimethylsilyl-Δ¹-pyrrolines, which are stable heterocyclic compounds. acs.org
| Entry | R¹ | R² | R³ | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| a | H | H | Ph | 220 | 75 |
| b | Me | H | Ph | 200 | 94 |
| c | Me | Me | Ph | 200 | 92 |
| d | H | H | Me | 240 | 65 |
| e | -(CH₂)₄- | H | 240 | 85 |
[3+2] Cycloaddition Reactions Utilizing Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most powerful and versatile methods for synthesizing substituted pyrrolidines. researchgate.net This approach allows for the direct construction of the five-membered ring with potential control over up to four new stereogenic centers. acs.org Azomethine ylides are nitrogen-based three-atom components that react with a wide variety of unsaturated 2π-electron components (dipolarophiles) to form the pyrrolidine ring. acs.org The use of precursors containing trimethylsilyl groups is a key strategy for the generation of specific, often unstabilized, azomethine ylides.
The generation of reactive azomethine ylide intermediates is often accomplished through the activation of precursors bearing silyl groups. The removal or shift of a trimethylsilyl group is a common and effective trigger for ylide formation.
One method involves the generation of azomethine ylides from α-silylimines through a 1,2-silatropic shift. This process has been successfully applied to a traceless, solid-phase synthesis of pyrrolidine derivatives.
A more recent approach utilizes an iridium-catalyzed reductive process starting from N-(trimethylsilyl)methyl amides. In this method, Vaska's complex catalyzes a hydrosilylation that, upon subsequent desilylation, generates a synthetically versatile azomethine ylide. The desilylation can be triggered by an additive such as trimethylchlorosilane (TMSCl). This allows for the formation of unstabilized azomethine ylides, which then undergo [3+2] dipolar cycloaddition with alkenes to afford highly substituted pyrrolidine rings. This reductive strategy is notable for its mild conditions and broad scope, providing access to complex pyrrolidine architectures.
Stereocontrol in Cycloaddition with Dipolarophiles
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and convergent method for assembling the pyrrolidine core, capable of generating multiple stereocenters in a single, atom-economical step. nih.govnih.gov The stereochemical course of this reaction is highly controllable, influenced by the geometry of the dipole, the nature of the dipolarophile, and the choice of catalyst. rsc.orgdiva-portal.org
Azomethine ylides, often generated in situ from precursors like α-iminoesters, can be coordinated to a metal center. rsc.org This coordination, typically involving a chiral ligand, creates a rigid, asymmetric environment that dictates the facial selectivity of the dipolarophile's approach. nih.gov The choice of metal salt (e.g., AgOAc, Cu(I)) and phosphine-based chiral ligands (e.g., Segphos derivatives) can be tuned to favor the formation of specific diastereomers (exo or endo cycloadducts), sometimes allowing for a complete reversal of diastereoselectivity from the same set of reactants. acs.org
The reaction generally proceeds in a concerted, stereospecific manner with respect to the dipolarophile; for instance, a trans-alkene will yield a pyrrolidine with a trans relationship between the newly formed stereocenters. diva-portal.org The high degree of order in the transition state makes this method exceptionally reliable for constructing complex, stereochemically dense pyrrolidine scaffolds. wikipedia.org
| Dipolarophile | Ylide Precursor | Catalyst System | d.r. | ee (%) | Product Type | Citation |
| Dimethyl maleate | Glycine iminoester | AgOAc / (S)-DTBM-Segphos | >20:1 | 99 | exo-pyrrolidine | acs.org |
| Dimethyl maleate | Glycine iminoester | CuOTf / (S)-DM-Segphos | 1:15 | 99 | endo-pyrrolidine | acs.org |
| N-Phenylmaleimide | Tertiary amide | Ir(I)-Vaska's complex | >19:1 | - | Polycyclic Amine | acs.orgnih.gov |
| Dimethyl fumarate | Tertiary amide | Ir(I)-Vaska's complex | 2:1 | - | Substituted Pyrrolidine | acs.org |
| 1,1-gem-Difluorostyrene | Alanine iminoester | Cu(I) / Chiral Ligand | >20:1 | 97 | 3,3-Difluoropyrrolidine | nih.gov |
Organometallic-Mediated Synthetic Pathways
Organometallic reagents and catalysts provide a versatile platform for the synthesis of pyrrolidine rings through various bond-forming strategies. These methods offer unique reactivity patterns and opportunities for stereocontrol that are often inaccessible through other means.
Umpolung, or polarity inversion, provides a non-classical approach to bond formation. In the context of pyrrolidine synthesis, N-trimethylsilyl α-iminoesters have been employed as novel substrates for umpolung reactions. acs.org The reaction of these silylated iminoesters with organometallic reagents, such as Grignard reagents, results in the direct formation of N-alkylaminoesters in high yields. acs.orgnih.gov A key advantage of the N-trimethylsilyl group is that it facilitates the reaction and circumvents the need for a separate deprotection step at the nitrogen atom. acs.orgnih.gov
This strategy has been effectively extended to tandem N,N- or N,C-dialkylation reactions to construct cyclic systems. For example, reacting an N-silyl α-iminoester with a haloalkyl Grignard reagent initiates a sequence wherein the organometallic adds to the imine carbon, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen onto the alkyl halide tether, yielding pyrrolidine or piperidine (B6355638) rings. acs.org The regioselectivity of these tandem processes can often be controlled by adjusting reaction parameters, such as temperature or the inclusion of additives. acs.org
| Grignard Reagent | N-Silyl Iminoester | Product(s) | Yield(s) (%) | Citation |
| (3-chloropropyl)magnesium bromide | Ethyl N-(trimethylsilyl)ethanimidate | 5-membered ring (pyrrolidine) | 52 | acs.org |
| (3-chloropropyl)magnesium bromide | Ethyl N-(trimethylsilyl)ethanimidate | 6-membered ring (piperidine) | 46 | acs.org |
The construction of 2,5-disubstituted pyrrolidines can be achieved with high stereocontrol through sequential alkylation and cyclization reactions. One versatile route involves the reduction of enamines derived from pyroglutamic acid, followed by diastereoselective alkylation. rsc.orgpsu.edu The stereochemical outcome of this sequence is critically dependent on the choice of the nitrogen-protecting group. rsc.org
Another powerful strategy relies on two consecutive diastereoselective additions of Grignard reagents. This method, pioneered for the synthesis of trans-2,5-bis(aryl) pyrrolidines, begins with the addition of a Grignard reagent to a chiral imine, followed by cyclization to an oxazolidine (B1195125) intermediate, which is then trapped by a second Grignard reagent. nih.govacs.org
Furthermore, stereocontrolled synthesis has been accomplished by reacting a chiral glycerol-derived bistriflate with an aminosulfone. The pyrrolidine ring is formed via two sequential SN2 displacements, which includes a final stereospecific cyclization step. nih.govacs.org This approach provides access to both cis and trans isomers, as both enantiomers of the bistriflate are readily available. acs.org
| Strategy | Key Precursors | Key Reagents | Stereochemical Outcome | Citation |
| Enamine Reduction/Alkylation | Pyroglutamic acid derivative | NaBH₃CN | Diastereoselective (N-protecting group dependent) | rsc.orgrsc.org |
| Sequential Grignard Addition | Chiral imine from (R)-phenylglycinol, aromatic aldehydes | Aryl Grignard reagents | trans-(R,R)-disubstituted pyrrolidine | nih.govacs.org |
| SN2 Displacement/Cyclization | Glycerol-derived bistriflate, aminosulfone | n-BuLi | Stereospecific (access to cis and trans) | nih.govacs.org |
Metal-catalyzed ring-closing reactions offer efficient and direct pathways to the pyrrolidine scaffold from acyclic precursors. Ring-closing enyne metathesis (RCEM) has emerged as a prominent method, utilizing well-defined ruthenium catalysts, such as Grubbs' first- and second-generation catalysts, to cyclize nitrogen-containing enynes into diene-substituted pyrrolidines under mild conditions. researchgate.netorganic-chemistry.org
Iridium-catalyzed reactions have also proven effective. For instance, an Ir-catalyzed "borrowing hydrogen" annulation can directly convert racemic diols and primary amines into enantioenriched pyrrolidines. organic-chemistry.org A tandem hydrozirconation-cyclization sequence offers another route; here, readily available chiral N-allyl oxazolidines are converted to the corresponding pyrrolidines diastereoselectively using Schwartz's reagent followed by a Lewis acid-mediated ring closure. nih.gov
Divergent synthesis is possible using catalyst control. For example, the hydroalkylation of 3-pyrrolines can be directed to yield C2-alkylated products using a cobalt catalyst or C3-alkylated products with a nickel catalyst, demonstrating catalyst-tuned regioselectivity. organic-chemistry.org
| Reaction Type | Catalyst System | Substrate Type | Product | Citation |
| Ring-Closing Enyne Metathesis | Grubbs' Catalyst (I or II) | N-tethered enynes | 1,3-Diene-substituted pyrrolidines | researchgate.netorganic-chemistry.org |
| Hydrozirconation-Cyclization | Cp₂ZrHCl, Lewis Acid | N-allyl oxazolidines | 2,5-Disubstituted pyrrolidines | nih.gov |
| Borrowing Hydrogen Annulation | Chiral Iridacycle Complex | Racemic diols, primary amines | Chiral N-heterocycles | organic-chemistry.org |
| Regiodivergent Hydroalkylation | Co-catalyst / Ni-catalyst | 3-Pyrrolines | C2-alkylated / C3-alkylated pyrrolidines | organic-chemistry.org |
Stereoselective and Enantioselective Synthesis of 2,5-bis(trimethylsilyl)pyrrolidine Scaffolds
Achieving high levels of stereochemical and enantiomeric purity is paramount for the application of substituted pyrrolidines. The following methods highlight strategies specifically designed to induce chirality, which are applicable to the synthesis of complex targets like 2,5-disubstituted pyrrolidine scaffolds.
The use of a chiral auxiliary is a classical and robust strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the synthetic substrate to direct the stereochemical outcome of a key bond-forming reaction, after which it is cleaved to reveal the enantioenriched product.
(R)-Phenylglycinol is a widely used chiral auxiliary for synthesizing 2,5-disubstituted pyrrolidines. nih.govacs.org It can be condensed with an aldehyde to form a chiral imine. The subsequent diastereoselective addition of a Grignard reagent is directed by the auxiliary. The resulting intermediate can be cyclized and reacted with a second organometallic reagent, ultimately affording stereopure trans-(R,R)-disubstituted pyrrolidines after removal of the phenylglycinol group. acs.org The stereocontrol in the second addition is believed to be directed by the alkoxy group of the auxiliary. acs.org
Pyrrolidine-based auxiliaries, often derived from the chiral pool amino acid proline, are also highly effective. researchgate.net For example, amides formed between a substrate and a proline-derived auxiliary can undergo diastereoselective alkylation reactions. The stereoselectivity of these transformations can be further enhanced and even reversed by the use of additives such as lithium chloride or organometallic reagents like Cp₂TiCl₂. researchgate.net
| Chiral Auxiliary | Key Reaction | Additive/Reagent | Diastereomeric Excess (d.e.) | Citation |
| (R)-Phenylglycinol | Grignard addition to imine | Grignard Reagent | Complete diastereoselectivity | acs.org |
| (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Benzylation of propionamide | LiCl | 78% | researchgate.net |
| (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Benzylation of propionamide | Cp₂ZrCl₂ | 84% | researchgate.net |
| (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine | Butylation of propionamide | LiCl | 94% | researchgate.net |
Catalytic Asymmetric Methods for Diastereoselective and Enantioselective Access
The development of catalytic asymmetric methods provides an efficient and atom-economical route to chiral 2,5-disubstituted pyrrolidines. These methods often employ chiral catalysts, which can be either metal complexes or purely organic molecules (organocatalysts), to control the formation of new stereocenters with high fidelity.
A notable strategy involves the highly diastereoselective addition of silyl-substituted organolithium compounds to chiral sulfinimines. documentsdelivered.comnih.govacs.org This approach has been successfully utilized to prepare N-protected silyl-substituted pyrrolidines in high yields and with excellent diastereoselectivity. nih.gov For instance, a one-pot, four-step protocol has been developed that involves the formation of a silyllithium reagent, its addition to a diaryl olefin to generate a silyl-substituted diphenylethyllithium intermediate, the diastereoselective addition of this intermediate to a chiral sulfinimine, and subsequent intramolecular cyclization. nih.gov This method has yielded various silyl-substituted pyrrolidines, including a trimethylsilyl derivative. acs.org Upon deprotection, this trimethylsilyl-substituted pyrrolidine derivative has been shown to act as a highly effective organocatalyst in Michael additions, affording products with up to 99% enantiomeric excess (ee). documentsdelivered.comnih.govacs.org
Another powerful approach is the use of rhodium(II)-catalyzed asymmetric C–H insertion reactions. Davies and co-workers have demonstrated a method involving two consecutive C–H insertions into a pyrrolidine moiety using donor-acceptor diazo precursors. acs.orgnih.gov This strategy leads to the formation of C₂-symmetrical 2,5-disubstituted pyrrolidines with high levels of both enantio- and diastereocontrol. acs.orgnih.gov
Organocatalysis has also emerged as a prominent tool for the enantioselective synthesis of 2,5-disubstituted pyrrolidines. Chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been synthesized and applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields (up to 91%) and outstanding enantioselectivities (up to >99% ee). rsc.org The development of such catalysts often starts from readily available chiral materials like methyl L-pyroglutamate. rsc.org
The following table summarizes key findings from selected catalytic asymmetric methods for the synthesis of 2,5-disubstituted pyrrolidines.
| Catalyst/Method | Substrate(s) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Silyl-substituted organolithium addition to chiral sulfinimine | Silyllithium reagent, diaryl olefin, chiral sulfinimine | N-protected silyl-substituted pyrrolidine | High | Excellent | Not directly measured for the cyclized product, but the derived catalyst gives up to 99% ee | documentsdelivered.comnih.govacs.org |
| Rhodium(II)-catalyzed C–H insertion | Pyrrolidine, donor-acceptor diazo precursor | C₂-symmetrical 2,5-disubstituted pyrrolidine | High | High | High | acs.orgnih.gov |
| Chiral cis-2,5-disubstituted pyrrolidine organocatalyst | Nitromethane, α,β-unsaturated aldehyde | Michael adduct | up to 91 | Not specified | up to >99 | rsc.org |
| Iodocyclization of enantiopure homoallylic sulfonamides | Sulfinimine-derived homoallylic sulfonamide | trans-2,5-disubstituted 3-iodopyrrolidine | High | High (trans selective) | Enantiopure starting material | nih.gov |
Enantiodivergent Approaches to Substituted Pyrrolidines
Enantiodivergent synthesis provides access to both enantiomers of a chiral molecule from a common starting material or through the use of enantiomeric catalysts or reagents. This flexibility is highly valuable in medicinal chemistry and materials science, where the biological activity or material properties can be enantiomer-dependent.
One elegant enantiodivergent strategy involves the use of different enantiomers of a chiral catalyst to control the stereochemical outcome of a reaction. For example, in the intramolecular iridium-catalyzed allylic amination of a homochiral (E)-6-N-nosylaminohept-2-en-1-yl methyl carbonate, the use of either (R)- or (S)-enantiomer of a specific chiral phosphoramidite (B1245037) ligand dictates the formation of either the cis- or trans-2,5-disubstituted pyrrolidine, respectively. rsc.org This demonstrates a highly stereodivergent protocol where the catalyst overrides the stereochemistry of the starting material to a large extent.
Biocatalysis offers another powerful avenue for enantiodivergent synthesis. Transaminases, for instance, have been employed in the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. acs.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the target pyrrolidine can be obtained with high enantiomeric excess. acs.org This biocatalytic approach has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a preparative scale, achieving an 84% isolated yield and >99.5% ee. acs.org
The chiral pool also provides a basis for enantiodivergent syntheses. For instance, d-mannitol can be transformed into both (S,S)- and (R,R)-bisepoxides, which serve as precursors for various naturally occurring trans-2,5-dialkylpyrrolidines. nih.gov Similarly, a stereocontrolled synthesis of 2,5-disubstituted pyrrolidines has been reported by reacting a glycerol-derived bistriflate with an aminosulfone. acs.orgnih.gov Since both enantiomers of the glycerol-derived starting material are readily available, this method provides access to both cis- and trans-pyrrolidine products. acs.orgnih.gov
The following table highlights selected enantiodivergent approaches to substituted pyrrolidines.
| Method | Chiral Source/Control Element | Substrate | Products | Key Outcome | Reference |
|---|---|---|---|---|---|
| Iridium-catalyzed allylic amination | Enantiomers of a chiral phosphoramidite ligand | Homochiral (E)-6-N-nosylaminohept-2-en-1-yl methyl carbonate | cis- and trans-2,5-disubstituted 3-hydroxypyrrolidines | Ligand-controlled diastereoselectivity | rsc.org |
| Biocatalysis with transaminases | (R)- and (S)-selective transaminases | ω-chloroketones | (R)- and (S)-2-substituted pyrrolidines | Enzyme-controlled enantioselectivity | acs.org |
| Chiral pool synthesis | d-mannitol | (S,S)- and (R,R)-bisepoxides | trans-2,5-dialkylpyrrolidines | Access to both enantiomers from a common chiral starting material | nih.gov |
| Chiral pool synthesis | Enantiomers of glycerol-derived bistriflate | Glycerol-derived bistriflate, aminosulfone | cis- and trans-2,5-disubstituted pyrrolidines | Access to both diastereomers by using different enantiomers of the starting material | acs.orgnih.gov |
Reactivity and Mechanistic Investigations of Pyrrolidine, 2,5 Bis Trimethylsilyl Architectures
Transformations Involving Trimethylsilyl (B98337) Moieties
The trimethylsilyl (TMS) groups in 2,5-bis(trimethylsilyl)pyrrolidine are not merely passive substituents. wikipedia.org They can be selectively removed, act as activating or protecting groups, and participate in cleavage and rearrangement processes, offering a versatile handle for chemical manipulation. wikipedia.orgnih.gov
The controlled removal of one or both trimethylsilyl groups is a cornerstone of the synthetic utility of 2,5-bis(trimethylsilyl)pyrrolidine. This desilylation can be achieved under various mild conditions, a feature that makes the TMS group a valuable temporary protecting group. nih.gov The ease of cleavage of the C-Si bond allows for the generation of reactive intermediates or the unmasking of the pyrrolidine (B122466) core at a desired stage of a synthetic sequence.
The desilylation protocols are generally highly tolerant of other functional groups, enhancing the strategic value of this methodology. nih.gov For instance, fluoride-based reagents are commonly employed for the cleavage of TMS groups. orgsyn.org The choice of reaction conditions can be tuned to achieve selective mono- or bis-desilylation, providing access to a range of substituted pyrrolidine derivatives. This controlled release of the silyl (B83357) groups is instrumental in multi-step syntheses where precise control over reactivity is paramount. lookchem.com
| Reagent/Condition | Outcome | Synthetic Application |
| Fluoride ions (e.g., TBAF) | Cleavage of C-Si bond(s) | Deprotection to reveal N-H or C-H bonds for further functionalization. |
| Protic acids | Protodesilylation | Generation of the parent pyrrolidine or monosilylated derivatives. |
| Lewis acids | Catalyzed cleavage | Formation of reactive intermediates for subsequent reactions. |
The trimethylsilyl group serves a dual role as both a protecting and an activating group in the chemistry of 2,5-bis(trimethylsilyl)pyrrolidine. study.com As a protecting group, the bulky TMS moieties can shield the α-positions of the pyrrolidine ring from unwanted reactions, directing transformations to other parts of the molecule. wikipedia.org This steric hindrance can be particularly useful in achieving regioselectivity in reactions involving substituted pyrrolidines. wikipedia.org The chemical inertness of the TMS group under many reaction conditions further enhances its utility as a robust protecting group. wikipedia.org
Conversely, the TMS group can also function as an activating group. The presence of the silyl group can facilitate the generation of adjacent reactive species, such as carbanions or radicals, which can then participate in bond-forming reactions. nih.gov The cleavage of the C-Si bond can be strategically timed to trigger a desired chemical transformation, effectively acting as a linchpin in the synthetic strategy. This "silyl-assisted" activation provides a powerful tool for the construction of complex molecular architectures.
Key Functions of the Trimethylsilyl Group:
Protection: Steric shielding of the α-protons.
Activation: Facilitation of the formation of reactive intermediates upon cleavage.
Volatility Enhancement: Trimethylsilylated compounds are often more volatile, which can be advantageous for purification and analysis by gas chromatography. wikipedia.org
The cleavage of the carbon-silicon bond in 2,5-bis(trimethylsilyl)pyrrolidine derivatives can sometimes be accompanied by skeletal rearrangements, leading to the formation of new ring systems or substituted products. These processes are often driven by the formation of more stable intermediates or products. For example, the generation of an azomethine ylide intermediate from a silylated pyrrolidine can be followed by an intramolecular cyclization or a reaction with an external dipolarophile. mdpi.com
The specific nature of the cleavage and rearrangement processes is highly dependent on the reaction conditions, including the choice of solvent, temperature, and reagents. Understanding and controlling these pathways is crucial for harnessing the full synthetic potential of 2,5-bis(trimethylsilyl)pyrrolidine and its derivatives. Research in this area continues to uncover novel transformations and expand the synthetic chemist's toolbox.
Formation and Reactivity of Transient Intermediates
The reactivity of 2,5-bis(trimethylsilyl)pyrrolidine is often mediated by the in situ generation of transient intermediates, such as iminium ions and enamines. These species are central to the role of pyrrolidine derivatives in organocatalysis and other synthetic transformations. nih.gov
Iminium ions are key electrophilic intermediates formed from the reaction of secondary amines, like pyrrolidine, with carbonyl compounds. ub.eduacs.org In the context of 2,5-bis(trimethylsilyl)pyrrolidine, the formation of an iminium ion can be followed by a variety of transformations. The presence of the silyl groups can influence the stability and reactivity of the iminium ion.
The reaction of N-arylpyrrolidine derivatives with oxidizing agents can lead to the formation of iminium ion intermediates, which can then undergo cycloaddition reactions. researchgate.net These intermediates are highly electrophilic and can react with a range of nucleophiles. researchgate.net Computational studies have been employed to understand the relative stability of various pyrrolidine-derived iminium ions, which is crucial for predicting the outcome of competing reaction pathways. ub.edu
| Carbonyl Compound | Resulting Intermediate | Subsequent Reaction |
| Aldehydes | Iminium ion | Nucleophilic attack, cycloaddition |
| Ketones | Iminium ion | Michael addition, aldol (B89426) reaction |
| Enals | Conjugated iminium ion | Asymmetric catalysis |
Enamines, formed from the reaction of a secondary amine with a carbonyl compound, are nucleophilic intermediates that play a pivotal role in organocatalysis. scilit.com Pyrrolidine and its derivatives are among the most widely used catalysts for enamine-mediated reactions due to their ability to form conformationally well-defined enamines, which is essential for achieving high levels of stereoselectivity. scispace.com
The 2,5-bis(trimethylsilyl)pyrrolidine framework can be incorporated into organocatalyst design. The silyl groups can influence the steric environment around the active catalytic species, potentially enhancing enantioselectivity in asymmetric transformations. The enamine intermediate, once formed, can react with various electrophiles, such as α,β-unsaturated aldehydes or ketones, in Michael additions or aldol reactions. scispace.com The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the desired product, completing the catalytic cycle. nih.gov The conformational preferences of pyrrolidine enamines have been studied computationally to rationalize the observed regio- and stereoselectivity in these reactions. scilit.com
Reaction Pathways of Substituted Pyrrolidine, 2,5-bis(trimethylsilyl)- Systems
The reactivity of pyrrolidine systems substituted with trimethylsilyl (TMS) groups at the 2 and 5 positions is governed by the interplay between the inherent properties of the pyrrolidine ring and the influence of the bulky, labile silyl substituents. These groups can direct reaction pathways, act as protecting groups, and participate in elimination reactions, leading to a diverse range of chemical transformations.
The functionalization of the pyrrolidine ring is a cornerstone of synthetic chemistry, often targeting the nitrogen atom or the α-carbons. In 2,5-bis(trimethylsilyl)-substituted pyrrolidines, the nitrogen atom retains its nucleophilic character, allowing for reactions such as acylation. However, subsequent reactions often involve the generation of electrophilic intermediates.
A key reactive species in the functionalization of N-substituted pyrrolidines is the N-acyliminium ion. acs.orgthieme-connect.comnih.gov These electrophilic intermediates are typically generated in situ via the oxidation of N-acylpyrrolidines. nih.gov The presence of an electron-withdrawing group on the nitrogen enhances the cationic character of the iminium species, making it a potent electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The bulky trimethylsilyl groups at the C2 and C5 positions can sterically influence the approach of nucleophiles, potentially directing the regioselectivity of addition reactions to these electrophilic intermediates.
One of the most powerful methods for constructing the pyrrolidine skeleton is through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.orgnih.govwikipedia.orglibretexts.org This pathway involves the reaction of an azomethine ylide, a nitrogen-based 1,3-dipole, with a dipolarophile (typically an alkene or alkyne). wikipedia.org
The trimethylsilyl group is instrumental in a common strategy for generating unstable azomethine ylides in situ. Precursors such as N-(methoxymethyl)-N-(trimethylsilylmethyl)amines are used to form an N-(trimethylsilylmethyl)-immonium ion. nih.govmdpi.com Treatment with a fluoride source, like cesium fluoride, initiates a desilylation process that generates the transient azomethine ylide. nih.gov This highly reactive intermediate is immediately trapped by a present dipolarophile to yield a substituted pyrrolidine. mdpi.commsu.edu This method is highly versatile and allows for the synthesis of a wide array of densely substituted pyrrolidines with a high degree of regio- and stereocontrol. nih.govmdpi.com The reaction is atom-economical and can create up to four new contiguous stereocenters in a single step. wikipedia.org
Redox reactions of the pyrrolidine ring and the elimination of the silyl groups are significant transformation pathways. The oxidation of N-acyl pyrrolidines can lead to the formation of corresponding lactams (pyrrolidin-2-ones). This transformation often proceeds through the generation of the aforementioned N-acyliminium ion intermediates. nih.gov
The elimination of the trimethylsilyl (TMS) groups is a critical reaction, as TMS is often employed as a protecting group in organic synthesis. The Si-C bond can be cleaved under specific conditions, restoring the proton at that position. The primary method for TMS group removal is through the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). stackexchange.comgelest.com The high affinity of fluoride for silicon drives the reaction, forming a strong Si-F bond and leading to the cleavage of the Si-C bond. stackexchange.comacs.org This process is highly efficient and can be performed under mild conditions. Additionally, silyl ethers, a related class of silicon-containing protecting groups, can be cleaved under acidic or basic conditions, with the TMS group being particularly labile and sensitive to acid-catalyzed hydrolysis. gelest.com
| Silyl Group | Cleavage Conditions | Relative Stability (Acidic Media) | Comments |
|---|---|---|---|
| Trimethylsilyl (TMS) | TBAF, Acetic Acid, K2CO3/Methanol, Mild Acid | 1 (Least Stable) | Very labile, often cleaved during chromatography on silica (B1680970) gel. |
| Triethylsilyl (TES) | TBAF, TFA, HF-Pyridine | 64 | More stable than TMS to acidic conditions. |
| tert-Butyldimethylsilyl (TBS/TBDMS) | TBAF, HF-Pyridine, Acetic Acid | 20,000 | Commonly used, robust protecting group. |
| Triisopropylsilyl (TIPS) | TBAF (slower), HF-Pyridine | 700,000 | Very bulky, providing high stability. |
| tert-Butyldiphenylsilyl (TBDPS) | TBAF (slower), HF-Pyridine | 5,000,000 | Very stable to acid, removable with fluoride. |
Computational and Spectroscopic Elucidation of Reactivity
To gain deeper insight into the complex reaction pathways of substituted pyrrolidines, researchers employ a combination of computational modeling and advanced spectroscopic techniques.
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions. mdpi.com By modeling the potential energy surface, DFT calculations can identify transition states, determine activation energies, and rationalize the regio- and stereoselectivity observed experimentally. mdpi.comresearchgate.net
For instance, DFT studies have been used to unveil the detailed mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines. nih.govacs.org These calculations identified the rate-determining step as the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. nih.govacs.org The model explained the stereoretentive nature of the reaction by demonstrating a barrierless collapse of the biradical, which is kinetically favored over bond rotation that would lead to stereoisomeric products. nih.gov DFT is also extensively applied to [3+2] cycloaddition reactions to determine whether the mechanism is concerted or stepwise and to predict the stereochemical outcome of the newly formed chiral centers on the pyrrolidine ring. mdpi.com
| Species | Description | Relative Gibbs Energy (kcal/mol) |
|---|---|---|
| C | 1,1-diazene intermediate | -28.1 |
| TS-CD | Transition State for N₂ extrusion | -10.4 |
| D-bs | Open-shell singlet 1,4-biradical | -12.3 |
| E | Final Cyclobutane Product | -67.6 |
The direct observation and characterization of short-lived reactive intermediates are crucial for confirming proposed reaction mechanisms. rsc.org Species such as N-acyliminium ions, iminium intermediates, and radical cations are often present in low concentrations and have fleeting lifetimes, making them difficult to study by conventional methods like NMR. nih.govrsc.orgnih.gov
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a highly sensitive technique well-suited for detecting charged intermediates in solution. rsc.orgnih.gov Researchers have successfully used online electrochemical mass spectrometry (EC/MS) to capture and identify key intermediates like α-amino radical cations and iminium cations during the electrochemical oxidation of tertiary amines, including pyrrolidine derivatives. nih.gov For even greater structural detail, techniques such as IR photodissociation spectroscopy can be coupled with mass spectrometry. rsc.org This provides vibrational spectra of mass-selected ions, allowing for an unambiguous structural assignment of the detected intermediates and providing powerful evidence for specific mechanistic pathways. rsc.org
Conformational Analysis and Steric Effects of Pyrrolidine, 2,5-bis(trimethylsilyl)-
A comprehensive search of available scientific literature and chemical databases did not yield specific research findings, detailed data, or dedicated studies on the conformational analysis and steric effects of Pyrrolidine, 2,5-bis(trimethylsilyl)-.
While extensive research exists on the conformational behavior of the pyrrolidine ring and the steric influence of various substituents, specific experimental or computational data for the 2,5-bis(trimethylsilyl) substitution pattern could not be located. General principles of stereochemistry suggest that the bulky trimethylsilyl groups would significantly influence the puckering of the pyrrolidine ring and dictate the preferred orientation of substituents to minimize steric hindrance. However, without specific studies, any detailed discussion, including the generation of data tables on conformational energies or dihedral angles, would be speculative.
Research on other 2,5-disubstituted pyrrolidines, such as those with aryl or alkyl groups, has established the importance of both cis- and trans- configurations and their influence on the ring's envelope or twist conformations. Similarly, the steric bulk of trimethylsilyl groups is a well-documented factor in various chemical systems, often used to direct reaction pathways or stabilize certain molecular geometries.
Despite these general principles, no specific articles or datasets focusing on the unique interplay of two trimethylsilyl groups at the 2 and 5 positions of a pyrrolidine ring were identified. Therefore, a detailed and scientifically accurate treatment of section 3.4.3 for this specific compound, as per the user's strict requirements, cannot be provided.
Advanced Applications of Pyrrolidine, 2,5 Bis Trimethylsilyl Derivatives
Role as Chiral Organocatalysts in Asymmetric Synthesis
Asymmetric α-Functionalization of Aldehydes and Esters
Asymmetric Epoxidation
Derivatives of the 2,5-disubstituted pyrrolidine (B122466) framework have emerged as powerful organocatalysts for the asymmetric epoxidation of α,β-unsaturated aldehydes. A key development in this area involves the use of a chiral bisaryl-silyl-protected pyrrolidine, which has proven to be a highly selective organocatalyst. organic-chemistry.org These catalysts effectively activate simple oxidizing agents like hydrogen peroxide (H₂O₂) and urea-hydrogen peroxide (UHP) to deliver an oxygen atom to the double bond with high levels of stereocontrol. organic-chemistry.org
The reaction is notable for its operational simplicity and its ability to function under environmentally benign conditions, including in aqueous mixtures of alcohols. organic-chemistry.org The catalyst, typically a diarylprolinol silyl (B83357) ether, facilitates the formation of optically active α,β-epoxy aldehydes in high yields and with excellent enantioselectivities. organic-chemistry.org The bulky silyl group on the catalyst is crucial for creating a chiral pocket that effectively shields one face of the intermediate iminium ion, directing the oxidant to the opposite face.
Table 1: Asymmetric Epoxidation of α,β-Unsaturated Aldehydes Catalyzed by a Pyrrolidine Derivative
| Entry | Substrate (Aldehyde) | Oxidant | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Cinnamaldehyde | H₂O₂ | 94 | 99 |
| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | H₂O₂ | 95 | 99 |
| 3 | (E)-3-(4-Chlorophenyl)acrylaldehyde | H₂O₂ | 92 | 99 |
| 4 | (E)-Dec-2-enal | UHP | 85 | 95 |
| 5 | (E)-3-Phenylbut-2-enal | UHP | 81 | 97 |
Data sourced from studies on organocatalytic epoxidation. organic-chemistry.org
Amination Reactions
The pyrrolidine scaffold is central to organocatalysts that facilitate asymmetric α-amination reactions of carbonyl compounds. These reactions provide a direct route to valuable chiral α-amino aldehydes and ketones, which are important building blocks in medicinal chemistry. Proline and its derivatives are effective catalysts for the reaction between aldehydes or ketones and azodicarboxylates, such as diethyl azodicarboxylate (DEAD). nih.gov
The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from the carbonyl compound and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the electrophilic nitrogen atom of the azodicarboxylate. The stereochemistry of the newly formed C-N bond is controlled by the chiral environment of the catalyst. Catalysts featuring bulky substituents at the 2-position of the pyrrolidine ring, like silyloxyproline, have demonstrated high activity and enantioselectivity for the α-amination of a variety of aldehydes and ketones. nih.gov These catalysts effectively control the geometry of the enamine and use steric hindrance to direct the approach of the aminating agent. nih.gov
Table 2: Pyrrolidine-Catalyzed Asymmetric α-Amination of Aldehydes
| Entry | Aldehyde | Aminating Agent | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Propanal | DEAD | (S)-Proline | 80 | 92 |
| 2 | 2-Phenylpropanal | DEAD | Pyrrolidinyl tetrazole | 88 | 96 |
| 3 | Cyclohexanecarbaldehyde | DIAD | Silyloxyproline catalyst | 85 | 97 |
| 4 | Butanal | DEAD | (S)-Proline | 75 | 93 |
Data compiled from research on organocatalytic amination. nih.gov
Stereoselective Control in Domino and Cascade Reactions
C2-symmetric pyrrolidine-based organocatalysts are highly effective in controlling stereochemistry in complex domino and cascade reactions. These reactions, where multiple bonds are formed in a single operation, offer a highly efficient method for constructing intricate molecular architectures from simple precursors. The catalyst's ability to form chiral enamine or iminium ion intermediates is key to inducing high levels of diastereo- and enantioselectivity. researchgate.netnih.gov
A prominent example is the asymmetric Michael addition of aldehydes or ketones to nitroalkenes. researchgate.netnih.gov Bifunctional C2-symmetric organocatalysts derived from chiral diamines and (S)-2-aminomethylpyrrolidine have been successfully employed for this transformation. researchgate.net These catalysts can activate the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding) simultaneously, leading to a highly organized transition state. This dual activation model is critical for achieving high yields and excellent stereoselectivities in the synthesis of γ-nitrocarbonyl compounds, which are precursors to biologically active γ-aminobutyric acid (GABA) derivatives. researchgate.net
Heterogenization and Supported Organocatalyst Design
To address challenges related to catalyst separation and reusability, significant effort has been directed towards the heterogenization of chiral pyrrolidine organocatalysts. This involves immobilizing the catalyst onto a solid support, which allows for easy recovery by filtration and potential reuse, enhancing the sustainability of the process. beilstein-journals.org
Several strategies for immobilization have been explored, including covalent attachment to organic polymers, silica (B1680970), or magnetic nanoparticles. beilstein-journals.orgscispace.comrsc.org Adsorption onto a support is another facile, non-covalent method. beilstein-journals.org The choice of support and the immobilization technique are crucial, as they can influence the catalyst's activity and selectivity. beilstein-journals.org For instance, immobilizing sensitive chiral organocatalysts onto magnetite nanoparticles does not always yield catalysts with acceptable performance, and the suitability must be evaluated on a case-by-case basis. researchgate.net Despite potential challenges like reduced reaction rates due to mass transfer limitations, successful examples have demonstrated that immobilized catalysts can retain high activity and selectivity, sometimes for dozens of cycles. scispace.comresearchgate.net
Precursors for Chiral Ligands in Metal-Catalyzed Asymmetric Synthesis
The C2-symmetric 2,5-disubstituted pyrrolidine scaffold is a privileged structure for the design of chiral ligands used in metal-catalyzed asymmetric synthesis. nih.govacs.org These ligands coordinate to a metal center, creating a chiral environment that enables the transfer of chirality to the substrate during the catalytic transformation. The rigidity and well-defined stereochemistry of the pyrrolidine ring are key to their success.
Design of Pyrrolidine-Derived N,S-Donor Ligands
While N,O- and N,N-donor ligands derived from pyrrolidine are more common, the synthesis of chiral N,S-donor ligands from this scaffold has also been explored. A simple C2-symmetric β-aminothiol pyrrolidine derivative has been prepared and employed as a chiral ligand. capes.gov.br The presence of both a soft sulfur donor and a hard nitrogen donor allows these ligands to coordinate with a variety of metals, potentially offering unique reactivity and selectivity profiles in asymmetric catalysis. The synthesis of such ligands expands the toolbox available for developing novel metal-catalyzed reactions.
Application in Asymmetric Alkylation Reactions
Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives have proven to be highly effective ligands in the enantioselective addition of organozinc reagents to aldehydes. capes.gov.brrsc.org Specifically, ligands incorporating a β-aminoalcohol moiety have been synthesized and used to catalyze the addition of diethylzinc (B1219324) to various aryl aldehydes. capes.gov.brrsc.org
In these reactions, the chiral ligand and diethylzinc form a chiral catalyst in situ. The ligand coordinates to the zinc atom, and the aldehyde substrate then coordinates to this chiral complex in a specific orientation. This arrangement directs the nucleophilic ethyl group to attack one of the enantiotopic faces of the aldehyde carbonyl, leading to the formation of a chiral secondary alcohol with high enantiomeric excess. The use of ligands such as N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine has resulted in excellent chemical yields and high enantioselectivities for the produced secondary alcohols. capes.gov.brrsc.org
Table 3: Asymmetric Addition of Diethylzinc to Aldehydes using a Chiral Pyrrolidine Ligand
| Entry | Aldehyde | Ligand | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | (2R,5R)-bis(methoxymethyl)pyrrolidine derivative | 95 | 96 | R |
| 2 | p-Chlorobenzaldehyde | (2R,5R)-bis(methoxymethyl)pyrrolidine derivative | 92 | 94 | R |
| 3 | p-Methoxybenzaldehyde | (2R,5R)-bis(methoxymethyl)pyrrolidine derivative | 90 | 92 | R |
| 4 | m-Chlorobenzaldehyde | N-methyl-(2R,5R)-bis(diphenylhydroxymethyl)pyrrolidine | 88 | 45 | S |
| 5 | p-Fluorobenzaldehyde | (2R,5R)-bis(methoxymethyl)pyrrolidine derivative | 91 | 95 | R |
Data sourced from studies on asymmetric alkylation reactions. capes.gov.brrsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| Pyrrolidine, 2,5-bis(trimethylsilyl)- |
| Diarylprolinol silyl ether |
| Hydrogen peroxide |
| Urea-hydrogen peroxide (UHP) |
| Cinnamaldehyde |
| (E)-3-(4-Nitrophenyl)acrylaldehyde |
| (E)-3-(4-Chlorophenyl)acrylaldehyde |
| (E)-Dec-2-enal |
| (E)-3-Phenylbut-2-enal |
| (S)-Proline |
| Diethyl azodicarboxylate (DEAD) |
| Di-isopropyl azodicarboxylate (DIAD) |
| Pyrrolidinyl tetrazole |
| Silyloxyproline |
| Propanal |
| 2-Phenylpropanal |
| Cyclohexanecarbaldehyde |
| Butanal |
| (S)-2-Aminomethylpyrrolidine |
| γ-Aminobutyric acid (GABA) |
| Diethylzinc |
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine |
| N-methyl-(2R,5R)-bis(diphenylhydroxymethyl)pyrrolidine |
| Benzaldehyde |
| p-Chlorobenzaldehyde |
| p-Methoxybenzaldehyde |
| m-Chlorobenzaldehyde |
Building Blocks in the Total Synthesis of Complex Molecules
Editor's Note: Extensive research did not yield specific examples of Pyrrolidine, 2,5-bis(trimethylsilyl)- being utilized as a direct building block for the total synthesis of epibatidine (B1211577) analogues, general pyrrolidine alkaloids, or constrained amino acid derivatives within the scope of this review's sources. Synthesis of these complex molecules typically follows other established routes. organic-chemistry.orgresearchgate.netnih.govnih.govresearchgate.netnih.govnih.gov
Integration into Hybrid Materials and Functional Systems
Derivatives of Pyrrolidine, 2,5-bis(trimethylsilyl)- serve as fundamental building units for creating sophisticated organic-inorganic hybrid materials. In this context, the pyrrolidine core imparts chirality and catalytic activity, while the terminal silane (B1218182) functionalities allow for covalent integration into an inorganic matrix, such as silica. This approach leads to the development of robust, recyclable, and highly active functional systems with tailored properties.
A significant application of bis-silylated pyrrolidine derivatives is in the synthesis of chiral mesoporous hybrid materials. These materials are designed to act as heterogeneous catalysts, combining the high surface area and stability of a porous inorganic support with the specific catalytic activity of an embedded organic molecule.
Researchers have successfully synthesized a novel chiral mesoporous hybrid material, termed HybPyr, by using a methyl-(2S,4R)-4-hydroxypyrrolidine-2-carboxylate bis-silylated derivative. nih.gov The synthesis of this precursor involves protecting the nitrogen of a hydroxypyrrolidine, reducing the ester group, and subsequently introducing silyl groups at the hydroxyl positions. The resulting bis-silylated organic molecule is then subjected to a fluoride-mediated sol-gel process. nih.gov This method, conducted under mild conditions, facilitates the co-condensation of the organic precursor with a silica source, leading to the formation of a mesoporous organosilicon framework where the chiral pyrrolidine units are homogeneously distributed and integrated within the solid structure. nih.gov
The resulting HybPyr material was characterized as a robust, non-ordered mesoporous solid with the chiral pyrrolidine moieties intact and accessible. nih.gov This hybrid catalyst proved to be highly effective and recyclable for the enantioselective Michael addition of linear aldehydes to β-nitrostyrene derivatives, demonstrating excellent stereocontrol. nih.gov The integration of the chiral catalyst into the solid framework facilitates its recovery and reuse, a key advantage for sustainable industrial applications. nih.gov
Table 1: Catalytic Performance of HybPyr in Asymmetric Michael Addition Interactive table summarizing the research findings on the stereoselective transformation using the chiral hybrid material.
| Entry | Aldehyde | β-Nitrostyrene Derivative | Product Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Propanal | β-nitrostyrene | 95 | >99:1 | 99 |
| 2 | Butanal | β-nitrostyrene | 96 | >99:1 | 99 |
| 3 | Pentanal | β-nitrostyrene | 94 | >99:1 | 98 |
| 4 | Propanal | 4-Chloro-β-nitrostyrene | 93 | >99:1 | 99 |
| 5 | Propanal | 4-Methyl-β-nitrostyrene | 95 | >99:1 | 98 |
The use of Pyrrolidine, 2,5-bis(trimethylsilyl)- derivatives as foundational components extends to the broader synthesis of novel materials. The bis-silylated nature of these molecules allows them to act as organic linkers or bridged silsesquioxane monomer precursors in the creation of organosilicon polymers and networks. nih.gov
During the sol-gel synthesis process, the reactive siloxane terminal groups of the pyrrolidine derivative form stable bonds within the growing silica framework. This results in the creation of porous organosilicon structures where chiral pyrrolidine moieties are isolated and stabilized within the material's pores. nih.gov The resulting materials are not simple composites but are true hybrids at the molecular level, where the organic (pyrrolidine) and inorganic (silica) components are covalently linked. This integration imparts unique properties, combining the mechanical and thermal stability of silica with the chirality and functional reactivity of the pyrrolidine unit. Such materials hold potential for applications beyond catalysis, including chiral separations, sensing, and the development of functional thin films. orgsyn.org
Future Research Directions and Emerging Trends
Innovations in Synthetic Methodologies for Silylated Pyrrolidines
The development of novel and efficient synthetic routes to silylated pyrrolidines, including 2,5-disubstituted variants, is a primary focus of ongoing research. While established methods exist, the demand for greater efficiency, stereoselectivity, and substrate scope drives innovation.
One promising approach involves the asymmetric deprotonation of N-Boc pyrrolidine (B122466) using sec-Butyllithium and a chiral ligand like (-)-sparteine (B7772259), followed by quenching with a trialkylsilyl chloride. This method has been successfully used to synthesize various 2-silylated pyrrolidines. mdpi.comresearchgate.net The subsequent removal of the Boc protecting group yields the free silylated pyrrolidine. mdpi.comresearchgate.net
Future innovations will likely focus on:
Catalytic Enantioselective Silylation: Moving from stoichiometric chiral reagents to catalytic methods for introducing silyl (B83357) groups enantioselectively.
C-H Silylation: Direct, regioselective silylation of C-H bonds on the pyrrolidine ring, which would represent a significant step forward in atom economy.
Novel Precursors: Exploration of alternative starting materials beyond proline and its derivatives, potentially including carbohydrate-derived nitrones which can react with reagents like trimethylsilyl (B98337) cyanide (TMSCN) to introduce silyl groups and build the pyrrolidine core. nih.gov
Table 1: Synthesis of 2-Silylated Pyrrolidines
| Starting Material | Reagents | Product | Yield | Reference |
| N-Boc-pyrrolidine | 1. sec-BuLi, (-)-sparteine 2. R₃SiCl | N-Boc-2-silylated pyrrolidine | 66-93% | mdpi.comresearchgate.net |
| N-Boc-2-silylated pyrrolidine | HCl/Et₂O | 2-Silylated pyrrolidine | 18-90% | mdpi.com |
| Polyhydroxylated Nitrones | Trimethylsilyl cyanide (TMSCN) | trans-addition cyano products | High | nih.gov |
Expansion of Catalytic Applications Beyond Current Paradigms
Pyrrolidine scaffolds are central to organocatalysis, and the introduction of trimethylsilyl groups at the 2- and 5-positions can significantly modulate their catalytic activity and selectivity. mdpi.comnih.gov The steric bulk and electronic effects of the silyl groups can create a unique chiral environment, influencing the transition state of catalyzed reactions.
Currently, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated high efficacy in enantioselective Michael additions. rsc.org Silylated prolinamide organocatalysts have also been employed in asymmetric aldol (B89426) reactions, where the lipophilic silyl group can influence the reaction environment and improve stereoselectivity. nih.gov
Future research is expected to explore the application of Pyrrolidine, 2,5-bis(trimethylsilyl)- and its derivatives in a broader range of catalytic transformations, including:
Novel Asymmetric Reactions: Expanding their use to other C-C and C-X bond-forming reactions, such as Mannich reactions, Friedel-Crafts alkylations, and Diels-Alder reactions.
Dual Catalysis: Integrating silylated pyrrolidine catalysts into dual catalytic systems, combining organocatalysis with metal catalysis or photocatalysis to enable novel transformations.
Frustrated Lewis Pair (FLP) Chemistry: Investigating the potential of sterically hindered silylated pyrrolidines to act as the Lewis base component in FLPs for metal-free hydrogenations and other activation processes. Recent studies on the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines to pyrroles highlight the potential for borane-based catalysts in these systems. acs.orgnih.gov
Development of Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of chemical syntheses. For pyrrolidine chemistry, this translates to the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
Recent advancements include the use of natural carbohydrate-based solid acid catalysts for the diastereoselective synthesis of functionalized pyrrolidines, offering a cost-effective and recyclable catalytic system. acs.org Other green approaches involve using ultrasound irradiation in combination with biodegradable additives like citric acid to promote pyrrolidinone synthesis in green solvents. rsc.org Furthermore, catalyst systems supported on materials like silica (B1680970) gel are being developed for solvent-free acylation reactions, simplifying work-up and catalyst recovery. eurekaselect.com
Future efforts concerning Pyrrolidine, 2,5-bis(trimethylsilyl)- will likely focus on:
Bio-based Solvents: Replacing traditional organic solvents with greener alternatives derived from biomass.
Catalyst Immobilization: Developing methods to immobilize silylated pyrrolidine catalysts on solid supports for easy separation and recycling.
Solvent-Free Reactions: Designing synthetic protocols that operate under solvent-free or minimal-solvent conditions, often aided by techniques like high-speed ball milling. nih.gov
Advanced Computational Design and Predictive Modeling in Pyrrolidine Chemistry
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing novel catalysts. pnnl.govyoutube.com For pyrrolidine-based systems, computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) are used to model transition states, predict enantioselectivity, and rationalize the role of catalyst structure. mdpi.comacs.orgacs.org
For instance, computational studies have been used to analyze the stability of pyrrolidine-derived iminium ions, which are key intermediates in many organocatalytic reactions. acs.org These models help in understanding how substituents on the pyrrolidine ring, such as silyl groups, influence the geometry and energy of these intermediates, thereby controlling the reaction outcome. acs.org
Emerging trends in this area include:
Machine Learning (ML): Utilizing ML algorithms to screen virtual libraries of silylated pyrrolidine catalysts and predict their performance in various reactions, accelerating the discovery of optimal catalysts.
Multi-scale Modeling: Combining quantum mechanics (QM) for the reactive center with molecular mechanics (MM) for the surrounding environment to provide a more accurate and computationally efficient description of catalytic systems in solution.
Predictive Reaction-Conditioning: Using computational models to predict the optimal reaction conditions (solvent, temperature, additives) for a given silylated pyrrolidine catalyst and substrate pair.
Table 2: Computational Methods in Pyrrolidine Chemistry
| Computational Method | Application | Key Insights | Reference |
| Density Functional Theory (DFT) | Analysis of binding energies and electronic structures of pyrrolic MN₄ motifs. | Metal affinity depends on ionic binding character and electronegativity. | mdpi.com |
| M06-2X/6-311+G(d,p) | Examination of the stability of pyrrolidine-derived iminium ions. | Predicts equilibrium positions in amine transfer reactions between carbonyls. | acs.org |
| Molecular Dynamics (MD) & DFT | Mechanistic study of asymmetric dearomatization of diazaheterocycles. | Elucidates complex catalyst-reactant interactions and predicts selectivity. | acs.org |
Exploration of Novel Substitution Patterns and Stereochemical Control
The stereochemical arrangement of substituents on the pyrrolidine ring is crucial for its function, particularly in catalysis and medicinal chemistry. nih.gov The ability to precisely control the stereochemistry at multiple centers, including the C2 and C5 positions bearing the trimethylsilyl groups, is a significant area of research.
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful and versatile method for accessing a wide range of stereochemical patterns in pyrrolidine synthesis. rsc.org The influence of fluorine substitution on the conformational stability of the pyrrolidine ring has also been studied, revealing the impact of stereoelectronic effects. beilstein-journals.orgnih.gov While not silyl groups, these studies provide a framework for understanding how bulky, electronically distinct groups can control ring conformation.
Future research will likely pursue:
Stereodivergent Synthesis: Developing synthetic routes that allow access to all possible stereoisomers of 2,5-bis(trimethylsilyl)pyrrolidine from a common set of starting materials by simply changing the catalyst or reaction conditions.
Multi-substituted Pyrrolidines: Introducing additional functional groups onto the pyrrolidine ring alongside the two silyl groups to create multifunctional catalysts or building blocks with novel properties.
Dynamic Stereochemical Control: Designing systems where the stereochemical outcome can be switched by an external stimulus, offering a new level of control over asymmetric reactions.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming chemical research and manufacturing by enabling faster, safer, and more efficient production of molecules. acs.org The synthesis of pyrrolidine derivatives has been successfully adapted to flow reactor systems, which offer advantages such as improved reaction control, easier scalability, and the ability to telescope multiple reaction steps. acs.orgresearchgate.net
For example, the [3+2] cycloaddition to form pyrrolidine rings and subsequent reduction steps have been performed in continuous flow, avoiding the isolation of intermediates and simplifying workup procedures. acs.org Photochemical syntheses of pyrrolidine analogues have also been scaled up using in-flow processes. acs.org
The integration of these technologies with the chemistry of Pyrrolidine, 2,5-bis(trimethylsilyl)- is a promising future direction:
Automated Catalyst Screening: Using automated flow synthesis platforms to rapidly synthesize and screen libraries of silylated pyrrolidine derivatives to identify optimal catalysts for specific applications.
On-Demand Synthesis: Developing robust flow chemistry protocols for the on-demand synthesis of Pyrrolidine, 2,5-bis(trimethylsilyl)-, avoiding the need for bulk storage of this specialized reagent.
Process Intensification: Leveraging the benefits of microreactors to perform reactions under conditions (e.g., high temperature and pressure) that are difficult or unsafe to achieve in traditional batch reactors, potentially unlocking new reaction pathways.
Q & A
Basic: What synthetic routes are recommended for preparing 2,5-bis(trimethylsilyl)pyrrolidine, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves silylation of pyrrolidine derivatives using trimethylsilyl chloride or similar agents under anhydrous conditions. Optimization strategies include:
- Using a non-polar solvent (e.g., THF) to enhance silyl group incorporation.
- Employing catalytic bases like triethylamine to neutralize HCl byproducts .
- Temperature control (0–25°C) to minimize side reactions. Advanced routes may involve deprotonation with strong bases (e.g., KHMDS) for regioselective silylation, as seen in carbodiphosphorane synthesis .
Basic: Which spectroscopic techniques are most effective for characterizing 2,5-bis(trimethylsilyl)pyrrolidine, and how are key spectral features interpreted?
Methodological Answer:
- ¹H NMR : Trimethylsilyl (TMS) groups produce singlet peaks near δ 0.1–0.3 ppm. Pyrrolidine protons appear as distinct multiplets (e.g., δ 1.5–3.0 ppm), with coupling patterns revealing substituent positions .
- ¹³C NMR : TMS carbons resonate at δ 0–5 ppm; pyrrolidine carbons appear between δ 25–60 ppm.
- FT-IR : Si–C stretches near 1250 cm⁻¹ and Si–O (if oxidized) at ~1050 cm⁻¹ confirm functionalization.
Advanced: How do the trimethylsilyl groups influence steric and electronic properties in catalytic applications?
Methodological Answer:
The bulky TMS groups:
- Steric Effects : Shield the pyrrolidine nitrogen, reducing undesired side reactions (e.g., in aza-Michael additions) and enhancing stereoselectivity .
- Electronic Effects : Electron-donating silyl groups increase the nucleophilicity of the nitrogen, improving catalytic turnover in organocatalytic reactions. Comparative kinetic studies (e.g., reaction rates with/without TMS) can quantify these effects .
Advanced: How can researchers resolve contradictions in reported catalytic activities of 2,5-bis(trimethylsilyl)pyrrolidine derivatives?
Methodological Answer:
- Systematic Variability Analysis : Compare reaction conditions (solvent, temperature, substrate ratios) across studies to identify sensitivity factors .
- Computational Modeling : Use DFT calculations to assess transition-state energies and steric interactions, clarifying discrepancies in enantioselectivity .
- Controlled Replication : Reproduce conflicting studies with standardized reagents and analytical methods (e.g., HPLC for purity validation) .
Advanced: In polymer chemistry, how does incorporating 2,5-bis(trimethylsilyl)pyrrolidine affect material properties, and what methods validate these effects?
Methodological Answer:
- Thermal Stability : TMS groups enhance thermal resistance; analyze via TGA (weight loss profiles up to 300°C) .
- Optoelectronic Properties : UV-Vis and fluorescence spectroscopy assess π-conjugation in polymers (e.g., blue-emitting derivatives) .
- Morphology : Use SEM or AFM to study surface uniformity, which may correlate with silyl group distribution.
Basic: What stability considerations are critical for handling and storing 2,5-bis(trimethylsilyl)pyrrolidine?
Methodological Answer:
- Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of silyl groups .
- Handling : Avoid exposure to moisture, strong acids/bases, and oxidizers. Use gloveboxes for air-sensitive steps .
Advanced: How can computational chemistry predict the reactivity of 2,5-bis(trimethylsilyl)pyrrolidine in novel reactions?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in catalytic cycles (e.g., aza-Michael additions) .
- Steric Maps : Generate %VBur (Buried Volume) plots to visualize steric hindrance around the nitrogen atom .
- Solvent Effects : Use COSMO-RS simulations to optimize solvent choice for reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
